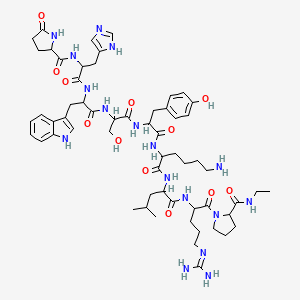

LHRH, lysyl(6)-N-ethylprolinamide(9)-des-glycinamide(10)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Luteinizing hormone-releasing hormone, lysyl(6)-N-ethylprolinamide(9)-des-glycinamide(10)-, is a synthetic analog of luteinizing hormone-releasing hormone. This compound is designed to mimic the natural hormone’s function, which is crucial in regulating the reproductive system by stimulating the release of follicle-stimulating hormone and luteinizing hormone from the pituitary gland .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von luteinisierendem Hormon-Releasing-Hormon, Lysyl(6)-N-Ethylprolinamid(9)-Des-Glycinamid(10)-, beinhaltet die Festphasenpeptidsynthese. Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Kopplung: Jede Aminosäure wird aktiviert und an die wachsende Kette gekoppelt.

Entschützung: Temporäre Schutzgruppen werden entfernt, um die Kopplung der nächsten Aminosäure zu ermöglichen.

Abspaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung erfolgt typischerweise unter Verwendung automatisierter Peptidsynthesizer, die den Prozess rationalisieren und eine hohe Reinheit und Ausbeute gewährleisten. Die Verwendung der Hochleistungsflüssigchromatographie (HPLC) ist üblich für die Reinigung, um die Entfernung von Verunreinigungen oder unvollständigen Sequenzen zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

Luteinisierendes Hormon-Releasing-Hormon, Lysyl(6)-N-Ethylprolinamid(9)-Des-Glycinamid(10)-, durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann bestimmte Aminosäurereste, wie z. B. Methionin, modifizieren.

Reduktion: Disulfidbrücken innerhalb des Peptids können zu Thiolgruppen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid oder Ameisensäure.

Reduktionsmittel: Dithiothreitol (DTT) oder Beta-Mercaptoethanol.

Substitutionsreagenzien: Spezifische Aminosäurederivate mit Schutzgruppen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind modifizierte Peptide mit veränderter biologischer Aktivität oder Stabilität. Beispielsweise kann die Oxidation von Methioninresten zu Methioninsulfoxid führen, was die Funktion des Peptids beeinträchtigt .

Wissenschaftliche Forschungsanwendungen

Luteinisierendes Hormon-Releasing-Hormon, Lysyl(6)-N-Ethylprolinamid(9)-Des-Glycinamid(10)-, hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um Peptidsynthese- und Modifizierungstechniken zu untersuchen.

Biologie: Wird untersucht, um seine Rolle bei der Regulierung von Fortpflanzungshormonen und seine potenziellen therapeutischen Anwendungen zu erforschen.

Medizin: Wird als Behandlung für hormonabhängige Erkrankungen wie Prostatakrebs, Brustkrebs und Endometriose untersucht.

Industrie: Wird bei der Entwicklung von peptidbasierten Arzneimitteln und Therapeutika verwendet.

Wirkmechanismus

Die Verbindung übt ihre Wirkung aus, indem sie an luteinisierende Hormon-Releasing-Hormon-Rezeptoren auf Hypophysengonadotropen bindet. Diese Bindung stimuliert die Freisetzung von follikelstimulierendem Hormon und luteinisierendem Hormon, die die Steroidogenese und die Gametenreifung in den Gonaden regulieren. Die molekularen Zielstrukturen umfassen den luteinisierenden Hormon-Releasing-Hormon-Rezeptor und nachgeschaltete Signalwege, die an zyklischem AMP und Proteinkinase A beteiligt sind .

Wirkmechanismus

The compound exerts its effects by binding to luteinizing hormone-releasing hormone receptors on pituitary gonadotropes. This binding stimulates the release of follicle-stimulating hormone and luteinizing hormone, which regulate steroidogenesis and gamete maturation in the gonads. The molecular targets include the luteinizing hormone-releasing hormone receptor and downstream signaling pathways involving cyclic AMP and protein kinase A .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Analoga des luteinisierenden Hormon-Releasing-Hormons: Dazu gehören andere synthetische Peptide, die die Funktion des natürlichen Hormons nachzuahmen versuchen.

Gonadotropin-Releasing-Hormon-Analoga: Ähnlich in Struktur und Funktion, können aber unterschiedliche Aminosäuresequenzen oder Modifikationen aufweisen

Einzigartigkeit

Luteinisierendes Hormon-Releasing-Hormon, Lysyl(6)-N-Ethylprolinamid(9)-Des-Glycinamid(10)-, ist aufgrund seiner spezifischen Modifikationen einzigartig, die seine Stabilität und biologische Aktivität im Vergleich zu anderen Analoga verbessern. Diese Modifikationen ermöglichen gezielte therapeutische Anwendungen und eine verbesserte Wirksamkeit in klinischen Settings .

Eigenschaften

Molekularformel |

C59H85N17O12 |

|---|---|

Molekulargewicht |

1224.4 g/mol |

IUPAC-Name |

N-[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C59H85N17O12/c1-4-64-57(87)48-15-10-24-76(48)58(88)42(14-9-23-65-59(61)62)70-52(82)43(25-33(2)3)71-50(80)40(13-7-8-22-60)69-53(83)44(26-34-16-18-37(78)19-17-34)72-56(86)47(31-77)75-54(84)45(27-35-29-66-39-12-6-5-11-38(35)39)73-55(85)46(28-36-30-63-32-67-36)74-51(81)41-20-21-49(79)68-41/h5-6,11-12,16-19,29-30,32-33,40-48,66,77-78H,4,7-10,13-15,20-28,31,60H2,1-3H3,(H,63,67)(H,64,87)(H,68,79)(H,69,83)(H,70,82)(H,71,80)(H,72,86)(H,73,85)(H,74,81)(H,75,84)(H4,61,62,65) |

InChI-Schlüssel |

RPPRQHFDPOJNAN-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride](/img/structure/B12303837.png)

![(2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B12303857.png)